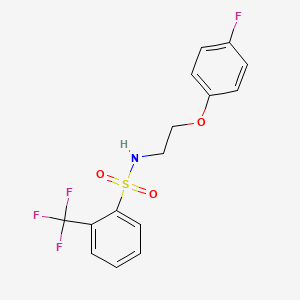

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(4-Fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a 4-fluorophenoxyethyl chain (-CH₂CH₂-O-C₆H₄-F) attached to the sulfonamide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or anti-inflammatory contexts .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4NO3S/c16-11-5-7-12(8-6-11)23-10-9-20-24(21,22)14-4-2-1-3-13(14)15(17,18)19/h1-8,20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJJLEOAARLYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the fluorophenoxyethyl group and the trifluoromethylbenzenesulfonamide moiety. These components are then coupled using appropriate reaction conditions, such as the use of coupling agents like carbodiimides or activating reagents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: The compound is used in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related benzenesulfonamide derivatives reveals critical distinctions in substituent placement and biological activity:

Key Observations

Substituent Position and Bioactivity: The 2-trifluoromethyl group in the target compound contrasts with 4-trifluoromethyl derivatives (e.g., compound 1g in ). However, the target compound’s sulfonamide core may confer distinct pharmacokinetic profiles compared to ZVT’s benzamide scaffold.

Activity Trends: Chromone derivatives (e.g., ) with phenylethyl substituents exhibit potent anti-inflammatory activity (IC₅₀: 0.57 µM), highlighting the importance of lipophilic side chains. The target compound’s 4-fluorophenoxyethyl group may similarly enhance membrane permeability. Sulfonamides with extended aromatic systems (e.g., compound 2f ) lack reported bioactivity, underscoring the necessity of balanced hydrophobicity for drug-likeness.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving nucleophilic substitution of 4-fluorophenoxyethylamine with 2-(trifluoromethyl)benzenesulfonyl chloride. This contrasts with triazole-linked analogues (e.g., ZVT ), which require multi-step heterocycle formation.

Physicochemical Properties

| Property | Target Compound | Compound 1g | ZVT |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (est.) | 579.59 g/mol | 443.89 g/mol |

| LogP (Predicted) | ~3.5 (high) | ~4.2 | ~3.8 |

| Hydrogen Bond Acceptors | 6 | 9 | 7 |

| Rotatable Bonds | 7 | 8 | 6 |

The target compound’s lower molecular weight and fewer hydrogen bond acceptors compared to 1g may improve oral bioavailability. Its LogP aligns with ZVT, suggesting comparable membrane permeability.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16F4N2O3S

- Molecular Weight : 398.37 g/mol

The presence of fluorine atoms in its structure is known to enhance biological activity by improving metabolic stability and bioavailability.

This compound exhibits various mechanisms of action, primarily targeting specific receptors and enzymes involved in cellular signaling pathways:

- VEGFR-2 Inhibition : Recent studies indicate that compounds similar to this sulfonamide can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. For instance, a related compound demonstrated an IC50 value of 0.20 μM against VEGFR-2, highlighting the potential for anti-cancer applications .

- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, particularly against various bacterial strains. The introduction of trifluoromethyl groups has been linked to enhanced antibacterial properties due to increased lipophilicity and membrane permeability .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Anticancer Properties : In vitro studies on cancer cell lines (e.g., MCF-7, HepG2) showed that compounds with similar structures exhibited significant cytotoxic effects. The selectivity index was notably high, suggesting that these compounds could preferentially target cancer cells over normal cells .

- Antimicrobial Research : A study evaluated the antimicrobial properties of several trifluorinated compounds, revealing that those with similar sulfonamide groups displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.